GC-MS Retention Index Differentiation from Non-Hydroxylated Palmitic Acid Methyl Ester
Methyl 2-hydroxyhexadecanoate exhibits a substantially higher gas chromatographic retention index (RI = 2046.8 on HP-5MS) compared to non-hydroxylated methyl palmitate (RI ≈ 1900-1950 on equivalent non-polar columns) [1]. This difference, attributable to the α-hydroxyl group's polarity, enables unambiguous chromatographic resolution and identification in complex biological mixtures such as bacterial fatty acid methyl ester (BAME) profiles [2].
| Evidence Dimension | Gas Chromatography Retention Index (Van Den Dool and Kratz RI) |
|---|---|
| Target Compound Data | RI = 2046.8 on HP-5MS capillary column |
| Comparator Or Baseline | Methyl palmitate (C16:0 methyl ester); reported RI values typically range from 1900 to 1950 on equivalent non-polar columns (e.g., HP-5, DB-5). Exact comparator not from same study. |
| Quantified Difference | The presence of the 2-hydroxyl group increases the retention index by approximately 100-150 units relative to the non-hydroxylated analog. |
| Conditions | HP-5MS capillary column, 30 m × 0.25 mm × 0.25 μm film thickness; helium carrier gas; temperature program: 60°C (1 min) → 5°C/min → 210°C → 10°C/min → 280°C (15 min) [1]. |
Why This Matters
This distinct retention index allows for definitive identification and quantification of 2-hydroxy C16:0 species in lipidomic analyses, preventing misidentification with co-eluting non-hydroxylated fatty acid esters.
- [1] Andriamaharavo NR. Retention Data. NIST Mass Spectrometry Data Center, 2014. NIST Chemistry WebBook. View Source
- [2] Sigma-Aldrich. GC Analysis of Bacterial Acid Methyl Esters (BAMEs) on Equity®-1. Technical Document. View Source
